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Compound of Interest

Compound Name: 2-amino-N,N-dimethylbenzamide

Cat. No.: B1275964 Get Quote

An In-depth Technical Guide to the Reactivity Profile of 2-amino-N,N-dimethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
2-amino-N,N-dimethylbenzamide is a versatile bifunctional molecule that serves as a

valuable intermediate in the synthesis of a wide range of heterocyclic compounds, particularly

in the fields of medicinal chemistry and materials science. Its reactivity is characterized by the

interplay between the nucleophilic primary aromatic amine and the directing capabilities of the

tertiary amide. This guide provides a comprehensive overview of the core reactivity of 2-amino-
N,N-dimethylbenzamide, detailing key transformations, experimental protocols, and

quantitative data to support further research and development.

Physicochemical and Spectroscopic Data
The fundamental properties of 2-amino-N,N-dimethylbenzamide are summarized below. This

data is essential for its handling, characterization, and use in synthetic applications.

Table 1: Physicochemical Properties of 2-amino-N,N-dimethylbenzamide
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Property Value

IUPAC Name 2-amino-N,N-dimethylbenzamide[1]

Synonyms
N,N-Dimethyl-2-aminobenzamide, o-Amino-N,N-

dimethylbenzamide[1]

CAS Number 6526-66-5[1][2]

Molecular Formula C₉H₁₂N₂O[1][2]

Molecular Weight 164.20 g/mol [1][2]

Appearance White crystalline solid

Purity ≥95% (commercially available)[2]

| Topological Polar Surface Area | 46.3 Å²[1] |

Table 2: Spectroscopic Data for 2-amino-N,N-dimethylbenzamide
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Spectroscopy Characteristic Peaks/Signals

¹H NMR

Expected signals include aromatic
protons (typically δ 6.5-7.5 ppm), a broad
singlet for the amino (-NH₂) protons, and
one or two singlets for the N,N-dimethyl
protons (due to restricted rotation around
the C-N amide bond).

¹³C NMR

Expected signals include aromatic carbons, the

amide carbonyl carbon (typically δ 168-172

ppm), and the N-methyl carbons. For the related

N,N-dimethyl-2-nitrobenzamide, signals for the

N-methyl groups appear around δ 35.05 and

38.38 ppm, and the carbonyl at δ 168.13 ppm.

[3]

IR Spectroscopy

Expected characteristic peaks include N-H

stretching for the primary amine (around 3300-

3500 cm⁻¹), C=O stretching for the tertiary

amide (around 1630-1660 cm⁻¹), and C-N

stretching.

| Mass Spectrometry (EI) | The molecular ion peak (M⁺) is expected at m/z 164. Key

fragmentation patterns would likely involve the loss of the dimethylamino group. For the related

N,N-dimethylbenzamide, major fragments are observed at m/z 105 and 77.[4] |

Core Reactivity Profile
The reactivity of 2-amino-N,N-dimethylbenzamide is dominated by the two functional groups

attached to the benzene ring: the primary amino group and the N,N-dimethylcarboxamide

group.

Reactions of the Amino Group
The primary amino group is a versatile handle for a variety of transformations, including

acylation, diazotization, and, most notably, cyclization reactions.
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The nucleophilic amino group readily reacts with acylating agents such as acid chlorides or

anhydrides to form the corresponding N-acylated derivative. This reaction can be used to

protect the amino group or to introduce further functionality.

Starting Materials

Reaction

Product

2-amino-N,N-dimethylbenzamide

Combine in appropriate solvent
(e.g., DCM, THF, or aqueous medium)

Add base if necessary (e.g., Pyridine, NaHCO₃)

Acetic Anhydride / Acetyl Chloride

2-acetamido-N,N-dimethylbenzamide

Click to download full resolution via product page

Figure 1: General workflow for the N-acylation of 2-amino-N,N-dimethylbenzamide.

The primary aromatic amine can be converted into a diazonium salt using nitrous acid

(generated in situ from NaNO₂ and a strong acid). The resulting diazonium salt is a versatile

intermediate that can be substituted with a variety of nucleophiles, most commonly through the

copper(I)-catalyzed Sandmeyer reaction.[5][6] This allows for the introduction of halogens (Cl,

Br), cyano groups, and other functionalities in place of the amino group.[5][7]
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2-amino-N,N-dimethylbenzamide

Diazotization
(NaNO₂, aq. H⁺, 0-5 °C)

Aryl Diazonium Salt Intermediate

Sandmeyer Reaction
(CuX, where X = Cl, Br, CN)

2-halo/cyano-N,N-dimethylbenzamide

Click to download full resolution via product page

Figure 2: Pathway for the conversion of the amino group via Sandmeyer reaction.

One of the most significant reactions of 2-aminobenzamides is their use as precursors for the

synthesis of quinazolin-4(3H)-ones, a privileged scaffold in medicinal chemistry.[8] This

transformation is typically achieved by condensation with a one-carbon (C1) source, such as an

aldehyde or its equivalent, followed by cyclization and oxidation.

Table 3: Selected Methods for Quinazolinone Synthesis from 2-Aminobenzamides
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C1 Source Catalyst/Reagent Conditions Reference

Aldehydes
p-Toluenesulfonic
acid, then PIDA

Mild conditions [9]

Alcohols Ru-complex
Dehydrogenative

coupling
[8]

Alcohols α-MnO₂, TBHP Oxidative cyclization [4]

Benzyl Alcohol t-BuONa, O₂
Metal-free, oxidative

coupling
[8]

| DMF | Cu-catalyst, O₂ | Oxidative cyclization |[9] |
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Reactants

Reaction Steps

Product

2-amino-N,N-dimethylbenzamide

Condensation

C1 Source
(e.g., Benzaldehyde)

Intramolecular Cyclization

Oxidation / Dehydrogenation

Quinazolin-4(3H)-one derivative

Click to download full resolution via product page

Figure 3: General workflow for the synthesis of quinazolinones.

Reactions of the Aromatic Ring
The substitution pattern of the aromatic ring is influenced by the directing effects of both the

amino and the amide groups.

The N,N-dimethylbenzamide group is a powerful directing metalation group (DMG) that

facilitates the deprotonation of the ortho-position (C6) by a strong organolithium base, such as
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n-butyllithium or sec-butyllithium.[10] The resulting aryllithium intermediate can then be

quenched with various electrophiles to install a substituent specifically at the C6 position.

However, the presence of the adjacent primary amino group introduces a complication. The

acidic N-H protons can be deprotonated by the organolithium base, potentially consuming the

reagent and inhibiting the desired C-H activation. Therefore, to achieve efficient ortho-lithiation

directed by the amide, prior protection of the amino group (e.g., via acylation) is generally

required.
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2-amino-N,N-dimethylbenzamide
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(e.g., n-BuLi)
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Required Step

Acid-Base Reaction
(Deprotonation of -NH₂)

Competing
Reaction

Directed ortho-Metalation (DoM)
(Deprotonation at C6)

Protected Intermediate

Quench with Electrophile (E⁺)

ortho-Substituted Product
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Figure 4: Logical workflow for achieving ortho-functionalization via DoM.

The outcome of electrophilic aromatic substitution is dictated by the competing effects of the

two substituents.

-NH₂ group: A powerful activating, ortho, para-directing group.
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-CON(CH₃)₂ group: A deactivating, meta-directing group.

The strongly activating amino group will dominate the directing effect. Therefore, electrophilic

substitution is expected to occur primarily at the positions ortho and para to the amino group

(C3 and C5). The C3 position is sterically hindered by both adjacent groups, so substitution at

the C5 position is generally favored.

Experimental Protocols
The following protocols are representative examples of the key reactions discussed.

Researchers should adapt these procedures based on specific substrates and laboratory

conditions.

Protocol: Synthesis of 3-methyl-2-phenylquinazolin-
4(3H)-one
This protocol is adapted from general procedures for the condensation of 2-aminobenzamides

with aldehydes.

1. Reaction Setup: In a round-bottom flask, dissolve 2-amino-N-methylbenzamide (1.0 eq) in

a suitable solvent such as ethanol or glacial acetic acid.[11]

2. Addition of Reagents: To the stirred solution, add benzaldehyde (1.1 eq).[11] If using a

neutral solvent like ethanol, add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic

acid or a few drops of glacial acetic acid).[11]

3. Reaction: Heat the mixture to reflux (typically 80-120 °C) for 4-8 hours. Monitor the

reaction progress by Thin Layer Chromatography (TLC).

4. Work-up and Isolation: After the reaction is complete, cool the mixture to room

temperature. If the product precipitates, it can be collected by filtration. Alternatively, the

solvent can be removed under reduced pressure.

5. Purification: The crude product can be purified by recrystallization from a suitable solvent

(e.g., ethanol) to yield the pure quinazolinone.[11]
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Protocol: General Procedure for Sandmeyer
Chlorination
This protocol outlines a general method for converting the amino group to a chlorine atom.

1. Diazotization: Dissolve 2-amino-N,N-dimethylbenzamide (1.0 eq) in an aqueous solution

of hydrochloric acid (approx. 3 eq). Cool the mixture to 0-5 °C in an ice bath. Slowly add a

solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C.

Stir for 30 minutes at this temperature to form the diazonium salt solution.

2. Copper(I) Chloride Solution: In a separate flask, prepare a solution of copper(I) chloride

(approx. 1.2 eq) in concentrated hydrochloric acid.

3. Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the copper(I) chloride

solution. Effervescence (evolution of N₂ gas) should be observed. Allow the reaction to warm

to room temperature and stir for 1-2 hours.

4. Work-up and Isolation: Extract the product with a suitable organic solvent (e.g.,

dichloromethane or ethyl acetate). Wash the organic layer with water and brine, then dry

over anhydrous sodium sulfate.

5. Purification: Remove the solvent under reduced pressure. The crude product can be

purified by column chromatography on silica gel.

Protocol: N-Acetylation with Acetic Anhydride
This procedure describes the protection of the amino group.

1. Reaction Setup: Dissolve 2-amino-N,N-dimethylbenzamide (1.0 eq) in a suitable solvent

like dichloromethane or in an aqueous medium.

2. Addition of Reagents: Add acetic anhydride (1.5 eq).[12] If the reaction is performed in a

non-aqueous solvent, a base like pyridine or triethylamine (1.5 eq) should be added. In an

aqueous medium, a mild base like sodium bicarbonate can be used.[12]

3. Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction

progress by TLC.
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4. Work-up and Isolation: If in an organic solvent, wash the reaction mixture with dilute acid

(e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. If in an aqueous medium,

the product may precipitate and can be filtered off, or it can be extracted with an organic

solvent.

5. Purification: Dry the organic layer over anhydrous sodium sulfate and remove the solvent

under reduced pressure. The resulting solid can be further purified by recrystallization if

necessary.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1275964#2-amino-n-n-dimethylbenzamide-reactivity-
profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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